molecular formula C14H10F2O2 B7867829 (2,4-Difluorophenyl)(2-methoxyphenyl)methanone

(2,4-Difluorophenyl)(2-methoxyphenyl)methanone

Cat. No.: B7867829
M. Wt: 248.22 g/mol
InChI Key: AAKIEVVTDUKHJI-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(2-methoxyphenyl)methanone is a diaryl ketone featuring a 2,4-difluorophenyl group and a 2-methoxyphenyl group linked via a carbonyl moiety.

Properties

IUPAC Name

(2,4-difluorophenyl)-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-13-5-3-2-4-11(13)14(17)10-7-6-9(15)8-12(10)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKIEVVTDUKHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(2-methoxyphenyl)methanone can be achieved through several methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound (2,4-Difluorophenyl)(2-methoxyphenyl)methanone , with CAS number 1097034-22-4, is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and agrochemicals.

Medicinal Chemistry

Pharmaceutical Development :
Research indicates that compounds with similar structures to this compound can exhibit significant biological activity, including anti-inflammatory and anticancer properties. The presence of fluorine atoms often enhances metabolic stability and bioactivity.

  • Case Study : A study on fluorinated phenyl ketones demonstrated their potential as inhibitors of certain enzymes implicated in cancer progression. The introduction of fluorine atoms is known to modify the electronic properties of the molecule, potentially increasing its binding affinity to target proteins.

Material Science

Synthesis of Functional Materials :
The compound can serve as a precursor for synthesizing new materials with tailored properties. Its unique structure allows for modifications that can lead to materials with specific optical or electronic characteristics.

  • Example Application : Researchers have explored the use of similar ketones in creating polymeric materials that exhibit enhanced thermal stability and mechanical strength. Such materials are valuable in various industrial applications, including electronics and coatings.

Agrochemicals

Pesticide Development :
Compounds with similar frameworks have been studied for their effectiveness as agrochemicals. The structural features of this compound may contribute to its efficacy as a pesticide or herbicide.

  • Research Insight : A comparative analysis of phenyl ketones indicated that modifications at specific positions (like the introduction of methoxy and fluorine groups) can significantly alter the herbicidal activity against specific plant species.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The methoxy group may also play a role in modulating its biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Pyridine Derivatives : The pyridine-containing analog (MW 360) shares the 2,4-difluorophenyl and 2-methoxyphenyl groups but includes a fluoropyridine ring, likely enhancing rigidity and electronic properties .
  • Quinolones: Tosufloxacin’s 2,4-difluorophenyl group at the N-1 position correlates with superior anti-persister activity against S. aureus, suggesting fluorophenyl groups enhance bioactivity in diverse scaffolds .

Key Observations :

  • Antimicrobial Potency: The 2,4-difluorophenyl group in tosufloxacin and piperidinyl methanones correlates with enhanced activity, likely due to improved target binding and metabolic stability .
  • Antioxidant Effects: Piperidinyl oxime derivatives (e.g., compound 3b) exhibit radical scavenging, suggesting methanone frameworks with polar groups (e.g., oxime) broaden therapeutic utility .
Table 3: Physicochemical Properties
Compound Name Melting Point (°C) Solubility Safety Notes Reference
(2,4-Difluorophenyl)(2-methoxyphenyl)methanone Not reported Likely low (lipophilic) No direct data; inferred from analogs -
Cyclopropyl-(2,4-difluorophenyl)methanone 97–99 Moderate (organic solvents) Stable under standard lab conditions
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone Not reported Low Requires handling precautions (GHS)

Key Observations :

  • Thermal Stability : Cyclopropyl analogs exhibit defined melting points (97–99°C), suggesting crystalline packing influenced by substituents .
  • Safety: Halogenated methanones (e.g., chloro-iodophenyl derivatives) may pose handling risks, underscoring the need for substituent-specific safety assessments .

Biological Activity

(2,4-Difluorophenyl)(2-methoxyphenyl)methanone, also known as a difluorophenyl ketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both difluorophenyl and methoxyphenyl groups, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The difluorophenyl group enhances hydrophobic interactions, improving binding affinity to target proteins. Additionally, the methoxy group can participate in hydrogen bonding, which may modulate the activity of enzymes or receptors involved in disease pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : This compound has shown promising results against various bacterial strains. For instance, it demonstrated significant antibacterial effects comparable to established antibiotics like vancomycin, with minimum inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL against resistant strains such as KPC and NDM-producing bacteria .
  • Anti-inflammatory Properties : Studies have indicated that derivatives of this compound can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases .
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. For example, certain analogs have shown effectiveness in inhibiting the growth of breast cancer cells (MDA-MB-231) at low micromolar concentrations .

Case Studies

Several case studies highlight the diverse applications and efficacy of this compound:

  • Antibacterial Efficacy : A study evaluating the compound's antibacterial properties found that it significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's MIC values were consistently lower than those for many conventional antibiotics .
  • Cancer Research : In vitro studies demonstrated that this compound derivatives could disrupt microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis. This property was particularly noted in breast and lung cancer cell lines .
  • Inflammatory Response Modulation : Research has shown that derivatives can decrease pro-inflammatory cytokine levels in cellular models of inflammation, suggesting potential therapeutic roles in chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological ActivityMIC (μg/mL)
(2,4-Difluorophenyl)(4-methylphenyl)methanoneStructureModerate antibacterial8-16
(2,4-Difluorophenyl)(4-(pyrrolidin-1-yl)methyl)phenyl)methanoneStructureHigh anticancer activity1-5
(2-Methoxyphenyl)(4-fluorophenyl)methanoneStructureWeak anti-inflammatory>20

The table illustrates that while some analogs exhibit similar antibacterial properties, this compound shows enhanced activity against resistant bacterial strains and cancer cells.

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